2-ethyl-10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile
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Overview
Description
2-ethyl-10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile: is a complex organic compound with a fascinating structure. Let’s break it down:
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Chromene Ring: : The compound features a chromene ring, which is a six-membered ring fused to a benzene ring. The presence of an epoxide group (epoxymethano) within the chromene ring adds further complexity.
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Functional Groups
Iminotetrahydro: The iminotetrahydro group indicates the presence of a nitrogen atom (imino) in a tetrahydrofuran (tetrahydro) ring.
Ethyl Group: The ethyl group (C₂H₅) is attached to the chromene ring.
Preparation Methods
Synthetic Routes:
Cyclization of Ethyl 2-(2-cyanophenyl)acetate:
Epoxide Formation:
Industrial Production:
- While no specific industrial methods are widely reported for this compound, its synthesis likely involves modifications of existing synthetic routes.
Chemical Reactions Analysis
Oxidation: The epoxide group is susceptible to oxidative cleavage.
Reduction: The iminotetrahydro group can be reduced to the corresponding amine.
Substitution: The nitrile groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Scientific Research Applications
Chemistry: The compound’s unique structure makes it an interesting target for synthetic chemists exploring novel reactions and methodologies.
Biology and Medicine: Investigating its biological activity, potential as a drug lead, or interactions with enzymes and receptors.
Industry: Possible applications in materials science, such as polymerization or as a building block for functional materials.
Mechanism of Action
Targets: The compound may interact with specific proteins, enzymes, or receptors due to its structural features.
Pathways: Further research is needed to elucidate the exact pathways through which it exerts its effects.
Comparison with Similar Compounds
Uniqueness: Its combination of chromene, iminotetrahydro, and epoxide functionalities sets it apart.
Similar Compounds: While no direct analogs are known, related compounds with chromene or iminotetrahydro moieties could be explored.
Properties
Molecular Formula |
C15H16N4O2 |
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Molecular Weight |
284.31 g/mol |
IUPAC Name |
9-ethyl-12-imino-10,11-dioxatricyclo[5.3.2.01,6]dodecane-7,8,8-tricarbonitrile |
InChI |
InChI=1S/C15H16N4O2/c1-2-11-13(7-16,8-17)14(9-18)10-5-3-4-6-15(10,20-11)21-12(14)19/h10-11,19H,2-6H2,1H3 |
InChI Key |
HBURMDUSFMIZFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C2(C3CCCCC3(O1)OC2=N)C#N)(C#N)C#N |
Origin of Product |
United States |
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